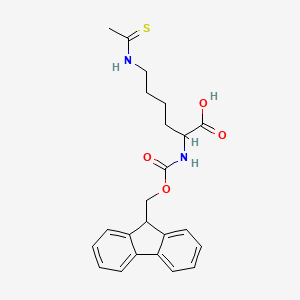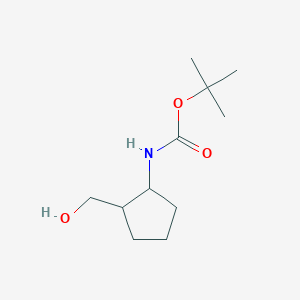
N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, featuring a cyclopentyl ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl typically involves the reaction of [(1S,2R)-2-(hydroxymethyl)cyclopentyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of [(1S,2R)-2-(carboxymethyl)cyclopentyl]carbamic acid.
Reduction: Formation of [(1S,2R)-2-(aminomethyl)cyclopentyl]carbamic acid.
Substitution: Formation of various substituted carbamates depending on the reagents used.
科学的研究の応用
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a versatile intermediate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, [(1R,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
- Carbamic acid, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl
- Carbamic acid, [(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
Uniqueness
Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the hydroxymethyl group and the tert-butyl ester group also provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChIキー |
JHCUAQXGKDRBOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




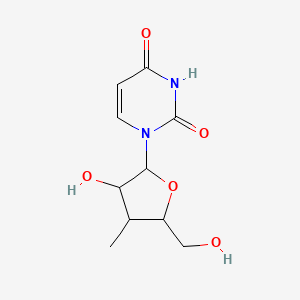

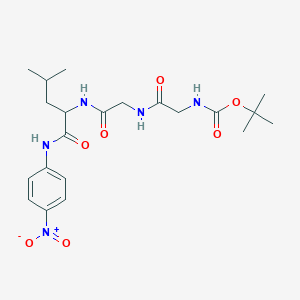
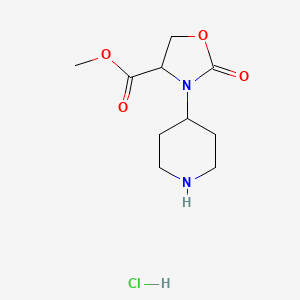
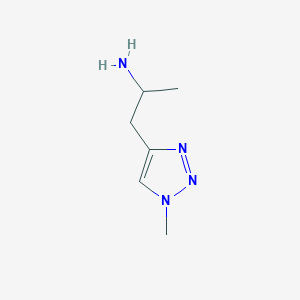
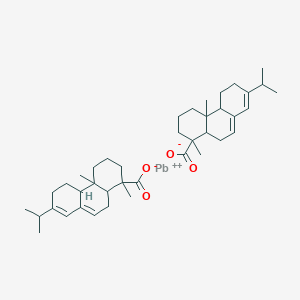
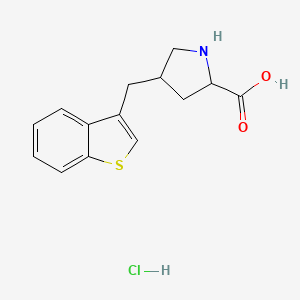
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
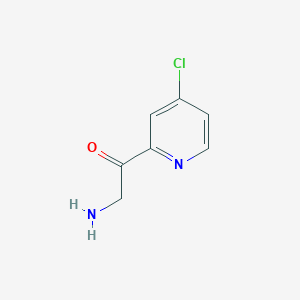
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
